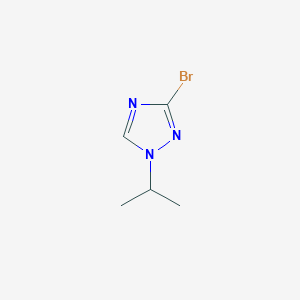

3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-propan-2-yl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-4(2)9-3-7-5(6)8-9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNOHJDCGBAVNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Studies of 3 Bromo 1 Propan 2 Yl 1h 1,2,4 Triazole

Mechanistic Pathways of 1,2,4-Triazole (B32235) Formation

The formation of the 1,2,4-triazole ring system can be achieved through various synthetic routes, typically involving cyclization reactions. While specific pathways for 3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole are proprietary or detailed in specific patents, the general mechanisms for forming substituted 1,2,4-triazoles provide a foundational understanding.

One common approach involves the reaction of amidines with hydrazines. For instance, a one-pot, two-step process can yield 1,3,5-trisubstituted-1,2,4-triazoles with high regioselectivity by starting with the formation of an amide from a carboxylic acid and an amidine, which then reacts with a monosubstituted hydrazine (B178648) to cyclize into the triazole ring. frontiersin.org

Another established method is the copper-catalyzed synthesis from hydroxylamine (B1172632) and nitriles. This strategy consists of an intermolecular addition of hydroxylamine to one nitrile to form an amidoxime, which then reacts with a second nitrile in the presence of a copper catalyst, leading to intramolecular cyclization and dehydration to form the disubstituted 1,2,4-triazole. nih.gov The synthesis of the target compound would likely involve starting materials already containing the isopropyl group, followed by a bromination step, or the use of a bromine-containing precursor during the cyclization process.

Reactivity of the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring is an aromatic, five-membered heterocycle containing three nitrogen atoms. chemicalbook.com This structure confers a unique reactivity profile. The presence of three electronegative nitrogen atoms results in the two carbon atoms of the ring being π-deficient. nih.govchemicalbook.com This electron deficiency makes the carbon atoms susceptible to nucleophilic attack, allowing for substitution reactions to occur under relatively mild conditions. nih.govchemicalbook.com

Conversely, the nitrogen atoms, with their lone pairs of electrons contributing to the aromatic system, are centers of high electron density. chemicalbook.com Consequently, electrophilic substitution reactions on the 1,2,4-triazole ring typically occur at the nitrogen atoms. nih.govchemicalbook.com The parent 1H-1,2,4-triazole, for example, is readily protonated at the N4 position. chemicalbook.com The ring system is also capable of being metalated with various reagents to form organometallic compounds. chemicalbook.com

**3.3. Role of Bromine and Isopropyl Substituents in Reactivity

The substituents at the C3 and N1 positions significantly modulate the reactivity of the triazole ring.

The bromine atom at the C3 position is a key functional handle for derivatization. As a good leaving group, the bromine atom makes the C3 carbon highly susceptible to nucleophilic substitution reactions. vulcanchem.com This allows for the facile introduction of a wide variety of functional groups, making 3-bromo-1,2,4-triazoles versatile intermediates in the synthesis of more complex molecules. nbinno.comontosight.ai This reactivity is fundamental to many of the functionalization strategies employed for this class of compounds.

The isopropyl group attached to the N1 nitrogen influences the molecule's reactivity through both electronic and steric effects.

Steric Effects: The isopropyl group is bulkier than a methyl or ethyl group. This steric hindrance can influence the regioselectivity of reactions by directing incoming reagents to less hindered positions on the triazole ring. It can also affect the rate of reaction at the nearby C5 position by sterically shielding it from attack.

Functionalization and Derivatization Strategies

The presence of the reactive bromine atom allows for extensive functionalization of this compound, particularly through reactions that form new carbon-carbon bonds.

One of the most powerful methods for the functionalization of bromo-substituted heterocycles is palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This reaction has been successfully applied to halogenated 1H-1,2,4-triazole nucleosides and other bromo-triazole derivatives to form C-C bonds. nbinno.comresearchgate.net

In a typical Suzuki reaction, the 3-bromo-1,2,4-triazole derivative is reacted with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com This methodology is highly versatile, tolerating a wide range of functional groups on the coupling partner and providing a direct route to aryl-, heteroaryl-, or alkyl-substituted 1,2,4-triazoles in good to excellent yields. nih.govmdpi.com This makes it a cornerstone strategy for creating diverse libraries of triazole-containing compounds for various research applications. nbinno.com

| Bromo-Triazole Substrate | Boronic Acid/Ester | Catalyst/Base | Product | Yield |

|---|---|---|---|---|

| 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3,5-bis(biphenyl-4-yl)-4-alkyl-4H-1,2,4-triazole | High |

| 4-Bromo-NH-1,2,3-triazole derivative | Arylboronic acid | Palladium Catalyst / Base | 2,4,5-Trisubstituted-1,2,3-triazole | Excellent |

| Halogenated 1H-1,2,4-triazole nucleoside | Phenylboronic acid | Palladium Catalyst / Base | 5-Phenyl-1H-1,2,4-triazole nucleoside | Not specified |

| ortho-Bromoaniline | Aryl boronic ester | Pd₂(dba)₃, XPhos / K₃PO₄ | ortho-Arylaniline | Up to 97% |

N-Alkylation and N-Arylation Reactions

The 1,2,4-triazole ring contains two nitrogen atoms that could potentially undergo alkylation or arylation. However, in this compound, the N1 position is already substituted with an isopropyl group. Therefore, further N-alkylation or N-arylation would be directed to the N2 or N4 positions of the triazole ring.

N-alkylation of triazole derivatives is a common method for the synthesis of new compounds with diverse biological activities. While specific studies on the N-alkylation of this compound are not extensively documented in publicly available literature, general principles of triazole chemistry suggest that such reactions are feasible. For instance, the alkylation of related 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like potassium carbonate in a solvent such as DMF has been shown to proceed with high regioselectivity, favoring the N2 position. mdpi.com This selectivity is often influenced by steric and electronic factors of the substituents on the triazole ring.

N-arylation of triazoles, typically achieved through transition metal-catalyzed cross-coupling reactions, provides a route to N-aryl triazole derivatives. Palladium- and copper-catalyzed N-arylation reactions are well-established methods in organic synthesis. consensus.appnih.gov For example, the N-arylation of 1,2,4-triazole with aryl bromides has been successfully carried out using a copper(I) chloride catalyst under ligand-free conditions. nih.gov While direct experimental data for this compound is limited, the general applicability of these methods to other triazole systems suggests that it could serve as a substrate in similar transformations. The regioselectivity of N-arylation on the 1,2,4-triazole ring can be influenced by the catalyst system and the nature of the substituents.

Modification of Side Chains

The bromine atom at the 3-position of this compound is the primary site for side-chain modification. This is typically achieved through nucleophilic substitution or, more commonly, through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of functional groups, leading to the synthesis of novel triazole derivatives.

The versatile reactivity of the bromine atom facilitates a wide array of chemical transformations, including cross-coupling reactions, making it a highly versatile component for complex molecular assembly in organic synthesis. wikipedia.org The presence of the bromine atom on the triazole ring makes the compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.

The Suzuki reaction , which couples an organoboron compound with a halide, is a powerful tool for forming carbon-carbon bonds. In the context of this compound, this reaction would involve its coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. For instance, the Suzuki cross-coupling of 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles with various arylboronic acids has been demonstrated to proceed efficiently, yielding the corresponding arylated triazole derivatives. organic-chemistry.org This indicates that the 3-bromo position of the 1,2,4-triazole ring is reactive under these conditions.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov This reaction could be employed to introduce alkenyl side chains at the 3-position of the triazole ring. The reaction is typically catalyzed by a palladium complex in the presence of a base.

The Sonogashira reaction provides a method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction could be used to introduce alkynyl moieties at the 3-position of this compound, further expanding the diversity of accessible derivatives.

Below is a hypothetical data table illustrating the potential outcomes of Suzuki cross-coupling reactions with this compound based on general knowledge of similar reactions. Please note that these are representative examples and not based on specific experimental results for this exact compound.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Phenyl-1-(propan-2-yl)-1H-1,2,4-triazole | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3-(4-Methoxyphenyl)-1-(propan-2-yl)-1H-1,2,4-triazole | Data not available |

| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 3-(Thiophen-2-yl)-1-(propan-2-yl)-1H-1,2,4-triazole | Data not available |

Spectroscopic and Structural Characterization Beyond Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Triazole Architectures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of complex heterocyclic systems like substituted 1,2,4-triazoles. researchgate.net A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of 3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole. ipb.pt

The ¹H NMR spectrum is expected to show distinct signals for the single proton on the triazole ring (C5-H) and the protons of the N-isopropyl group. The C5-H proton typically appears as a singlet in the aromatic region. The isopropyl group will present as a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃).

In the ¹³C NMR spectrum, two signals are anticipated for the triazole ring carbons: one for the bromine-substituted carbon (C3) and another for the carbon bearing a hydrogen atom (C5). researchgate.net The C3 carbon signal is expected to be significantly downfield due to the deshielding effect of the adjacent nitrogen atoms and the bromine atom. The isopropyl group will show two distinct signals for the methine and methyl carbons. Advanced techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in correlating proton and carbon signals, confirming the N1 position of the isopropyl substituent through long-range couplings to C5 and C3.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound Predicted values are based on typical ranges for substituted 1,2,4-triazoles.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C5-H | ~8.0-8.5 (s) | ~145-155 |

| C3-Br | - | ~135-145 |

| N-CH(CH₃)₂ | ~4.5-5.0 (sept) | ~50-55 |

| N-CH(CH₃)₂ | ~1.4-1.6 (d) | ~20-25 |

s = singlet, d = doublet, sept = septet

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of 1,2,4-triazole (B32235) derivatives is characterized by several key absorption bands. ijsr.net Ring stretching vibrations, involving C=N and N=N bonds, typically appear in the 1600-1400 cm⁻¹ region. rasayanjournal.co.in The C-N stretching vibrations are also prominent features. The C-H stretching of the proton on the triazole ring is expected above 3000 cm⁻¹. The aliphatic C-H stretching and bending vibrations of the isopropyl group will be observed around 2980-2850 cm⁻¹ and 1470-1365 cm⁻¹, respectively. The C-Br stretching frequency is typically found in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹.

Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds with low polarity, which may be weak in the IR spectrum. researchgate.net The symmetric breathing modes of the triazole ring and the C-Br stretch can often be clearly identified. Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental IR and Raman bands. researchgate.netnih.gov

Table 2: Key Vibrational Frequencies (cm⁻¹) and Assignments for this compound Frequencies are approximate and based on data for related triazole structures.

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Spectroscopy |

| ~3100 | C-H stretch (triazole ring) | IR, Raman |

| 2980-2850 | C-H stretch (isopropyl) | IR, Raman |

| 1600-1400 | C=N, N-N ring stretching | IR, Raman |

| 1470-1365 | C-H bending (isopropyl) | IR |

| ~1260 | Ring breathing | Raman |

| ~1000-1100 | Ring deformation | IR |

| 600-500 | C-Br stretch | IR, Raman |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns under ionization. researchgate.net For this compound (molecular formula C₅H₈BrN₃), the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), appearing as two peaks of nearly equal intensity separated by two mass units (e.g., m/z 189 and 191). nist.gov

The fragmentation of substituted 1,2,4-triazoles is highly dependent on the nature and position of the substituents. researchgate.netrsc.org Common fragmentation pathways for this compound are expected to involve:

Loss of the isopropyl group: Cleavage of the N-C bond can lead to the formation of a [M - C₃H₇]⁺ fragment.

Loss of a methyl group: Fragmentation of the isopropyl substituent can result in a [M - CH₃]⁺ ion.

Cleavage of the triazole ring: A characteristic fragmentation of triazole rings is the loss of a nitrogen molecule (N₂), leading to an [M - N₂]⁺ fragment. rsc.org

Loss of bromine: Cleavage of the C-Br bond can produce a [M - Br]⁺ fragment.

Electrospray ionization (ESI-MS) would typically show the protonated molecule [M+H]⁺, which would also display the characteristic bromine isotopic pattern at m/z 190 and 192. nuph.edu.uaresearchgate.net

Table 3: Predicted Mass Spectrometry Fragments for this compound m/z values calculated using ⁷⁹Br isotope.

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Proposed Neutral Loss |

| 189 | [C₅H₈BrN₃]⁺ | Molecular Ion ([M]⁺) |

| 174 | [C₄H₅BrN₃]⁺ | CH₃ |

| 146 | [C₂HBrN₃]⁺ | C₃H₇ |

| 161 | [C₅H₈N]⁺ | N₂ |

| 110 | [C₅H₈N₃]⁺ | Br |

X-ray Crystallography for Solid-State Structural Elucidation

The 1,2,4-triazole ring is known to be planar due to its aromatic character. wikipedia.org The C-Br, C-N, and N-N bond lengths within the ring would be consistent with those observed in other brominated triazole systems. The geometry around the N1 atom, bonded to the isopropyl group and two ring atoms, would be trigonal planar. The isopropyl group would be oriented relative to the plane of the triazole ring.

Table 4: Typical Crystallographic Parameters for Substituted 1,2,4-Triazole Rings Data compiled from analogous structures in crystallographic databases.

| Parameter | Typical Value |

| N1-N2 bond length | ~1.37 Å |

| N2-C3 bond length | ~1.32 Å |

| C3-N4 bond length | ~1.36 Å |

| N4-C5 bond length | ~1.33 Å |

| C5-N1 bond length | ~1.38 Å |

| Ring Planarity | Generally planar |

| Dihedral Angle (Triazole/Substituent) | Varies depending on steric hindrance |

Analysis of Tautomerism in 1,2,4-Triazole Systems

Tautomerism, the migration of a proton between heteroatoms, is a key feature of many nitrogen-containing heterocycles, including 1,2,4-triazoles. wikipedia.orgresearchgate.net The parent 3-bromo-1,2,4-triazole can exist in different tautomeric forms depending on the position of the mobile hydrogen atom on the ring nitrogens. ijsr.net The principal tautomers are 3-bromo-1H-1,2,4-triazole (8a), 3-bromo-4H-1,2,4-triazole (8b), and 5-bromo-1H-1,2,4-triazole (8c). ijsr.net Due to symmetry, the 3-bromo-1H (8a) and 5-bromo-1H (8c) forms are energetically equivalent. ijsr.net Theoretical and physical studies suggest that for bromo-1,2,4-triazoles, the 4H-tautomer (8b) is the most stable. ijsr.net

However, in the specific case of this compound, the substitution of a hydrogen atom at the N1 position with a non-labile isopropyl group effectively "locks" the molecule into a single tautomeric form. The covalent bond between the nitrogen and the isopropyl carbon prevents the proton migration necessary for tautomerism. Therefore, this compound does not exhibit prototropic tautomerism involving the triazole ring itself. The structure is fixed as the 1-substituted isomer. Understanding the tautomeric possibilities of the parent heterocycle is crucial for predicting potential isomers and reactivity in related synthetic pathways. researchgate.net

Table 5: Tautomeric Forms of the Parent 3-Bromo-1,2,4-triazole

| Structure Name | Illustration | Relative Stability |

| 3-Bromo-1H-1,2,4-triazole (8a) | A 1,2,4-triazole ring with a bromine at position 3 and a hydrogen at position 1. | Less stable than 8b. ijsr.net |

| 3-Bromo-4H-1,2,4-triazole (8b) | A 1,2,4-triazole ring with a bromine at position 3 and a hydrogen at position 4. | Most stable tautomer. ijsr.net |

| 5-Bromo-1H-1,2,4-triazole (8c) | A 1,2,4-triazole ring with a bromine at position 5 and a hydrogen at position 1. | Equivalent to 8a. ijsr.net |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and stability of molecules. For substituted 1,2,4-triazoles, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide detailed information about molecular orbitals and reactivity descriptors. nih.govdnu.dp.ua

The electronic properties of 3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole are governed by the distribution of electron density, which is influenced by the electronegative bromine atom and the electron-donating isopropyl group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. dnu.dp.ua

DFT calculations can also determine various global reactivity descriptors that provide a quantitative measure of the molecule's stability and reactivity. nih.govacs.org These descriptors include global hardness (η), electronegativity (χ), and the electrophilicity index (ω).

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar 1,2,4-triazole (B32235) derivatives, as specific experimental or calculated data for this compound is not readily available in the cited literature.)

| Parameter | Illustrative Value | Unit | Significance |

| HOMO Energy | -7.2 | eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 | eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.7 | eV | Indicator of chemical stability |

| Global Hardness (η) | 2.85 | eV | Resistance to change in electron distribution |

| Electronegativity (χ) | 4.35 | eV | Measure of electron-attracting power |

| Electrophilicity Index (ω) | 3.32 | eV | Propensity to accept electrons |

Conformational Analysis of this compound

The conformational flexibility of this compound primarily arises from the rotation of the isopropyl group attached to the N1 position of the triazole ring. The rotation around the N-C bond of the isopropyl group can lead to different spatial arrangements of the methyl groups relative to the triazole ring.

Computational studies on similar N-isopropyl substituted heterocycles have shown that the rotation of the isopropyl group is a key factor in determining the molecule's preferred conformation. nih.gov The energy barrier for this rotation can be calculated to understand the dynamic behavior of the molecule. The most stable conformers are typically those that minimize steric hindrance between the isopropyl group and the triazole ring. Two primary conformers, often referred to as syn and anti, can be envisioned based on the orientation of the isopropyl C-H bond relative to the triazole ring. The relative energies of these conformers determine their population at a given temperature.

Table 2: Illustrative Conformational Analysis Data for this compound (Note: The following data is illustrative and based on general principles of conformational analysis for N-isopropyl heterocycles.)

| Conformer | Dihedral Angle (C-N-C-H) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Syn | ~0° | 0.2 | ~5-7 |

| Anti | ~180° | 0.0 | ~5-7 |

Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving 1,2,4-triazole derivatives. DFT can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. dnu.dp.ua This allows for a detailed understanding of reaction pathways and kinetics.

For this compound, several types of reactions can be modeled. For instance, nucleophilic substitution at the bromine-bearing carbon atom is a plausible reaction. Computational modeling can help predict the feasibility of such reactions by calculating the activation energy of the transition state. Another example is the modeling of cycloaddition reactions, which are common for triazole compounds. acs.org

Furthermore, understanding the protonation of the triazole ring is important, as it can influence the compound's reactivity and biological activity. DFT calculations can identify the most likely site of protonation (N2 or N4) by comparing the energies of the corresponding protonated species. dnu.dp.ua

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic parameters such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. nih.govsciprofiles.com These predictions are valuable for interpreting experimental spectra and confirming the structure of synthesized compounds.

For this compound, DFT calculations can generate a theoretical IR spectrum by calculating the vibrational frequencies corresponding to different molecular motions. These calculated frequencies can be compared with experimental IR data to assign specific peaks to particular functional groups.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of the molecule. urfu.ru By comparing the calculated chemical shifts with the experimental NMR spectrum, a detailed assignment of the signals to the different protons and carbons in the molecule can be achieved.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a 1,2,4-Triazole Derivative (Note: This table provides a general example of the correlation between predicted and experimental data for a substituted 1,2,4-triazole, as specific data for the title compound is not available in the cited literature.)

| Parameter | Predicted Value | Experimental Value |

| IR Frequency (C=N stretch) | ~1620 cm⁻¹ | ~1615 cm⁻¹ |

| ¹H NMR (triazole C-H) | ~8.1 ppm | ~8.0 ppm |

| ¹³C NMR (triazole C-Br) | ~145 ppm | ~143 ppm |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations can provide insights into intermolecular interactions in condensed phases, such as in solution or in a crystal lattice.

A particularly relevant aspect for this molecule is the potential for halogen bonding. The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in other molecules. mdpi.comnih.gov MD simulations can be used to model these interactions and assess their strength and influence on the molecule's behavior. researchgate.net

MD simulations can also be used to study the interaction of this compound with biological macromolecules, such as proteins or DNA. By simulating the molecule in the active site of an enzyme, for example, researchers can gain insights into its potential binding modes and affinities, which is crucial for drug design. nih.gov

Applications of 3 Bromo 1 Propan 2 Yl 1h 1,2,4 Triazole As a Synthetic Building Block

Precursor for Novel Heterocyclic Compounds

The primary utility of 3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole as a synthetic precursor lies in the reactivity of its bromine atom. The bromine acts as an effective leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of diverse functional groups at the 3-position of the triazole ring, leading to the creation of novel heterocyclic derivatives. ontosight.ai

Researchers can replace the bromine atom with various nucleophiles, such as amines, thiols, or alkoxides, to produce new compounds with potentially valuable biological or pharmacological activities. ontosight.ai This reactivity makes it a foundational element for synthesizing more complex molecules. For instance, the substitution of the bromine with different functionalities is a key step in developing new derivatives for applications in medicinal chemistry and materials science. nbinno.comontosight.ai

Below is a table summarizing the types of novel heterocyclic compounds that can be generated from this precursor.

| Reactant Class | Nucleophile | Resulting Compound Class |

| Amines | R-NH₂ | 3-Amino-1-(propan-2-yl)-1H-1,2,4-triazoles |

| Thiols | R-SH | 3-Thio-1-(propan-2-yl)-1H-1,2,4-triazoles |

| Alkoxides | R-O⁻ | 3-Alkoxy-1-(propan-2-yl)-1H-1,2,4-triazoles |

| Cyanides | CN⁻ | 3-Cyano-1-(propan-2-yl)-1H-1,2,4-triazoles |

Intermediate in Multistep Organic Syntheses

Beyond simple substitution, this compound is a crucial intermediate in more extensive, multistep synthetic pathways, particularly those involving carbon-carbon bond formation. nbinno.com The presence of the bromine atom makes the compound an ideal substrate for various transition metal-catalyzed cross-coupling reactions. nbinno.com

Reactions such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings allow chemists to link the triazole core to a wide array of other molecular fragments, including aryl, heteroaryl, vinyl, or alkynyl groups. This capability is paramount in the synthesis of complex drug candidates and advanced organic materials. nbinno.comnih.gov For example, a Suzuki-Miyaura reaction could couple the triazole with a substituted phenylboronic acid, creating a biphenyl-triazole derivative, a scaffold found in many pharmacologically active compounds. rroij.com

The following table details common cross-coupling reactions where this compound serves as an intermediate.

| Reaction Name | Coupling Partner | Catalyst (Typical) | Resulting Structure |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | Palladium (e.g., Pd(PPh₃)₄) | 3-Aryl/Vinyl-1-(propan-2-yl)-1H-1,2,4-triazoles |

| Stille | Organostannanes | Palladium | 3-Aryl/Vinyl-1-(propan-2-yl)-1H-1,2,4-triazoles |

| Heck | Alkenes | Palladium | 3-Alkenyl-1-(propan-2-yl)-1H-1,2,4-triazoles |

| Sonogashira | Terminal Alkynes | Palladium/Copper | 3-Alkynyl-1-(propan-2-yl)-1H-1,2,4-triazoles |

Role in Cascade Reactions and Tandem Processes

While specific examples detailing the use of this compound in cascade or tandem reactions are not extensively documented, its chemical nature suggests significant potential for such applications. Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer high efficiency in building molecular complexity.

The dual functionality of the bromo-triazole—a reactive C-Br bond and nitrogen atoms capable of further reactions—makes it a candidate for designing tandem processes. For example, a synthetic sequence could be envisioned where an initial cross-coupling reaction at the bromine site is immediately followed by an intramolecular cyclization involving one of the triazole's nitrogen atoms and another functional group on the newly introduced substituent. Such a process would rapidly construct polycyclic heterocyclic systems from a relatively simple starting material. The development of one-pot, multi-component reactions to form substituted 1,2,4-triazoles highlights the utility of this scaffold in efficient synthetic strategies. isres.org

Contribution to Chemical Library Synthesis for Research Screening

In modern drug discovery and materials science, the synthesis of large, diverse collections of related compounds, known as chemical libraries, is essential for high-throughput screening. This compound is an excellent scaffold for combinatorial chemistry and the generation of such libraries. nbinno.com

Its ability to undergo a variety of reliable and high-yielding reactions, especially palladium-catalyzed cross-couplings, allows for the systematic creation of a large number of derivatives from a common intermediate. By reacting the bromo-triazole with a diverse set of building blocks (e.g., a collection of different boronic acids in a Suzuki-Miyaura reaction), a library of novel compounds can be rapidly assembled. This modular approach is crucial for exploring structure-activity relationships (SAR) and identifying new lead compounds for therapeutic targets or materials with desired properties. The use of triazole scaffolds in creating diverse libraries of flavonoid dimers for biological screening exemplifies this powerful strategy. nih.gov

Research into Potential Biological Activities of 1,2,4 Triazole Scaffolds Mechanistic and Sar Focus

Exploration of Structure-Activity Relationships (SAR) of 1,2,4-Triazole (B32235) Derivatives

The biological activity of 1,2,4-triazole derivatives is profoundly influenced by the nature and position of substituents on the triazole ring and its appended moieties. Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. nih.gov

The versatility of the 1,2,4-triazole nucleus allows it to serve as a scaffold for a wide array of functional groups, which can engage in various non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—with biological targets. pensoft.net For instance, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors or donors, a key feature in the binding of many drugs to their receptors. pensoft.netnih.gov

SAR studies have revealed several key trends:

Substitution at the N-1 and N-4 positions: Modifications at these positions significantly impact activity. For example, in a series of antifungal agents, the attachment of specific side chains containing moieties like isopropanol (B130326) was found to be critical for activity. mdpi.com

Substitution at the C-3 and C-5 positions: Attaching different aryl or alkyl groups at these positions can modulate the compound's interaction with target enzymes. In a series of α-amylase and α-glucosidase inhibitors, the presence of acetyl and bromo substituents on an attached phenyl ring was shown to enhance inhibitory activity. nih.govresearchgate.net Similarly, for anticancer activity, the introduction of electron-withdrawing groups on terminal phenyl rings has been shown to enhance antitumor effects. nih.gov

Molecular Hybridization: Linking the 1,2,4-triazole scaffold to other known pharmacophores is a common strategy. For example, hybrid molecules incorporating chalcone, indole, or sulfonamide moieties have demonstrated potent cytotoxic, antimicrobial, or enzyme-inhibitory activities. nih.govjksus.orgnih.gov The SAR of indole-triazole hybrids revealed that a 3,4-dichlorophenyl substitution resulted in excellent efficacy against the Hep-G2 liver cancer cell line. researchgate.net

The following table summarizes key SAR findings for 1,2,4-triazole derivatives across different biological activities.

| Biological Activity | Key Structural Feature/Modification | Impact on Activity | Reference Compound/Series |

|---|---|---|---|

| Antifungal | Isopropanol triazole moiety | Essential for activity, retained from lead compound mefentrifluconazole. | Carboxamide-triazole derivatives mdpi.com |

| Antidiabetic (α-Glucosidase/α-Amylase Inhibition) | Acetyl and bromo substituents on phenyl ring | Enhanced enzyme inhibition. | Triazole-thioacetamide derivatives researchgate.net |

| Anticancer (c-Met Kinase Inhibition) | Electron-withdrawing groups on terminal phenyl rings | Enhanced antitumor activity. | Triazolone derivatives nih.gov |

| Anticancer (General Cytotoxicity) | 3,4-dichlorophenyl moiety on indole-triazole hybrid | Excellent activity against Hep-G2 liver cancer cells. | Indole-triazole hybrids researchgate.net |

Mechanistic Studies of Enzyme Inhibition by 1,2,4-Triazole Derivatives (In Vitro/In Silico)

The 1,2,4-triazole scaffold is a prominent feature in numerous enzyme inhibitors. Mechanistic studies, combining in vitro biochemical assays with in silico molecular docking and dynamics simulations, have provided detailed insights into their modes of action.

Carbonic Anhydrase Inhibition Research

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that are therapeutic targets for various conditions. nih.gov Certain isoforms, such as hCA IX and XII, are overexpressed in hypoxic tumors and are targets for anticancer agents. nih.govnih.govrsc.org

1,2,4-triazole derivatives, particularly those bearing a sulfonamide group, are effective CA inhibitors. nih.gov The primary mechanism of inhibition involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion. Molecular docking studies consistently show that the sulfonamide moiety anchors the inhibitor to the catalytic zinc ion. rsc.orgbohrium.com The triazole ring and its substituents then form additional hydrogen bonds and hydrophobic interactions with amino acid residues in the active site, such as Gln92, Thr200, and His68, which enhances binding affinity and isoform selectivity. rsc.org Kinetic studies have shown that these compounds often act as competitive inhibitors. nih.gov

| CA Isoform Target | Inhibitor Class | Key Mechanistic Finding | Supporting Method |

|---|---|---|---|

| hCA IX, hCA XII | Triazole benzenesulfonamides | Inhibitors bind to the catalytic Zn²⁺ ion via the sulfonamide group. | Molecular Docking, Molecular Dynamics nih.govrsc.org |

| hCA I, hCA II, hCA IX, hCA XII | Novel 1,2,4-triazole derivatives | Demonstrated effective and selective inhibition against tumor-associated isoforms IX and XII over off-target I and II. | In Vitro Inhibition Assays nih.govmatilda.science |

| bCA-II, hCA-II | 1H-1,2,3-triazole analogs | Inhibited enzymes in a competitive manner. | Kinetic Studies nih.gov |

Other Enzyme Target Investigations (e.g., Glucosidase, Kinase)

Beyond carbonic anhydrases, 1,2,4-triazole derivatives have been investigated as inhibitors of a wide range of other enzymes.

α-Glucosidase and α-Amylase Inhibition: These enzymes are key targets in managing type-II diabetes mellitus. acs.orgnih.gov Novel 1,2,4-triazole derivatives have been designed as dual inhibitors. nih.gov Molecular docking studies suggest these compounds fit well into the binding pockets of α-glucosidase. jksus.org In vitro analyses have identified compounds with potent dual inhibitory activity, in some cases surpassing the standard drug acarbose (B1664774). nih.govacs.org

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. nih.gov The 1,2,4-triazole scaffold has been incorporated into inhibitors of several kinases:

Cyclin-Dependent Kinases (CDKs): A series of 1-acyl-1H- nih.govnih.govnih.govtriazole-3,5-diamine analogues showed potent and selective inhibition of CDK1 and CDK2, which are key regulators of the cell cycle. acs.org

c-Met Kinase: Derivatives containing a 1,2,4-triazolone moiety exhibited excellent inhibitory activity against c-Met kinase, a target in various cancers. Docking analysis rationalized the binding through hydrogen bonding interactions. nih.gov

EGFR and BRAF: Novel 1,2,4-triazole compounds have been identified as potent inhibitors of EGFR and BRAF, two well-known anticancer targets. nih.gov

Tankyrase and PI3K: 1,2,4-Triazolo-linked conjugates have been developed as dual inhibitors of Tankyrase and PI3K, targeting both the Wnt/β-catenin and PI3K/Akt signaling pathways. nih.gov

| Enzyme Target | Therapeutic Area | Key 1,2,4-Triazole Inhibitor Series | Mechanistic Insight |

|---|---|---|---|

| α-Glucosidase / α-Amylase | Diabetes | Triazole-thioacetamide derivatives | Dual inhibition, surpassing acarbose in potency. nih.govresearchgate.net |

| CDK1 / CDK2 | Cancer | 1-Acyl-1H- nih.govnih.govnih.govtriazole-3,5-diamines | Potent and selective inhibition of cell cycle kinases. acs.org |

| c-Met Kinase | Cancer | 1,2,4-Triazolone derivatives | Excellent inhibitory activity, with binding rationalized by docking. nih.gov |

| EGFR / BRAF | Cancer | Substituted 1,2,4-triazoles | Potent dual inhibition of key oncogenic kinases. nih.gov |

| Tankyrase / PI3K | Cancer | 1,2,4-Triazolo-linked bis-indolyl conjugates | Dual inhibition of Wnt and PI3K signaling pathways. nih.gov |

Design Principles for Targeted Biological Activity through Triazole Modification

The rational design of potent and selective 1,2,4-triazole derivatives relies on several key principles that leverage the scaffold's chemical tractability and known SAR. nih.gov

Scaffold Hopping and Privileged Structures: The 1,2,4-triazole ring is considered a "privileged scaffold" due to its ability to serve as a high-affinity ligand for diverse biological targets. nih.gov Design often starts by identifying an existing drug or lead compound and replacing a key structural element (like an amide or ester) with the bioisosteric 1,2,4-triazole ring to improve metabolic stability and pharmacological properties. researchgate.net

Structure-Based Drug Design (SBDD): With the increasing availability of protein crystal structures, SBDD has become a cornerstone of triazole drug design. Molecular docking is used to predict the binding modes of virtual libraries of triazole derivatives within a target's active site. nih.govnih.gov This allows for the prioritization of compounds for synthesis and the rational design of modifications to enhance binding affinity and selectivity. For example, docking was used to understand the binding of triazole derivatives to the aromatase enzyme, guiding the design of new anticancer agents. nih.gov

Molecular Hybridization: This strategy involves covalently linking the 1,2,4-triazole core with another distinct pharmacophore known to have biological activity. researchgate.net The resulting hybrid molecule may exhibit synergistic or additive effects, possess a novel mechanism of action, or overcome drug resistance. nih.gov Examples include hybrids of 1,2,4-triazole with chalcones, quinolones, or indoles, which have shown enhanced anticancer and antimicrobial activities. nih.govnih.govnih.gov

Functional Group Modification: Guided by SAR studies, specific functional groups are introduced to optimize interactions with the target. This includes adding hydrogen bond donors/acceptors, bulky hydrophobic groups to fill specific pockets, or electron-withdrawing/donating groups to modulate electronic properties. nih.gov This targeted modification is essential for fine-tuning the potency and selectivity of lead compounds. nih.gov

Antimicrobial Research Potential (Mechanistic Aspects)

The 1,2,4-triazole core is a hallmark of many successful antimicrobial agents, particularly antifungals. nih.govnih.gov The development of new derivatives is driven by the need to combat the global spread of drug resistance. nih.govnih.gov

Antifungal Mechanism: The primary mechanism of action for most azole antifungal drugs is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The nitrogen atom (N-4) of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of CYP51, blocking the enzyme's function. nih.gov This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth. nih.gov

Antibacterial Mechanism: The antibacterial potential of 1,2,4-triazole derivatives involves multiple mechanisms of action. These compounds have been reported to act as inhibitors of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and repair. ingentaconnect.com By inhibiting these enzymes, the triazole derivatives can effectively halt bacterial proliferation. Other potential mechanisms include the inhibition of efflux pumps and penicillin-binding proteins. ingentaconnect.com The hybridization of 1,2,4-triazoles with other antibacterial scaffolds, like quinolones, has yielded potent agents against resistant bacterial strains. nih.gov

Anticancer Research Potential (Mechanistic Aspects)

The 1,2,4-triazole scaffold is a cornerstone in the development of novel anticancer agents, with derivatives demonstrating a wide range of mechanistic actions against cancer cells. nih.govresearchgate.netzsmu.edu.ua

Enzyme Inhibition: As detailed in section 7.2, 1,2,4-triazoles are potent inhibitors of various enzymes crucial for cancer cell proliferation and survival. This includes:

Kinases (e.g., EGFR, BRAF, c-Met, CDKs): Inhibition of these signaling proteins disrupts pathways controlling cell growth, division, and survival. nih.govnih.govnih.gov

Carbonic Anhydrases (hCA IX, XII): Targeting these tumor-associated enzymes disrupts pH regulation in the tumor microenvironment, hindering cancer cell survival and invasion. nih.gov

Tubulin Polymerization: Some derivatives inhibit tubulin polymerization, arresting the cell cycle and leading to apoptosis. nih.gov These compounds often compete with colchicine (B1669291) for its binding site on tubulin. nih.gov

Aromatase: Nonsteroidal aromatase inhibitors containing a 1,2,4-triazole ring (e.g., Letrozole, Anastrozole) are used to treat hormone-receptor-positive breast cancer by blocking estrogen biosynthesis. nih.gov

Induction of Apoptosis: A primary mechanism for many 1,2,4-triazole-based anticancer agents is the induction of programmed cell death, or apoptosis. nih.gov This is achieved through several pathways:

p53 Pathway Activation: Some derivatives can induce the activity of the tumor suppressor protein p53. nih.govaun.edu.eg Docking studies have shown these compounds binding to the p53 binding domain of MDM2, an inhibitor of p53, thereby releasing p53 to trigger apoptosis. nih.govaun.edu.eg

Caspase Cascade Activation: Triazole-chalcone hybrids have been shown to induce apoptosis by increasing the levels of the pro-apoptotic protein Bax, leading to the release of cytochrome c from mitochondria and the subsequent activation of executioner caspases like caspase-3, -8, and -9. nih.gov

Mitochondrial Membrane Disruption: Certain conjugates can disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov

Cell Cycle Arrest: By interfering with cellular machinery, 1,2,4-triazole derivatives can cause cancer cells to arrest at specific phases of the cell cycle, preventing their proliferation. For example, tubulin inhibitors cause arrest in the G2/M phase, while some triazolo-linked conjugates induce arrest at the G0/G1 phase. nih.govnih.gov

The following table summarizes the diverse anticancer mechanisms of 1,2,4-triazole derivatives.

| Anticancer Mechanism | Specific Target / Pathway | Example Compound Class / Finding | Outcome |

|---|---|---|---|

| Enzyme Inhibition | Tubulin Polymerization | Triazole-containing chemical series | Cell cycle arrest, competes with colchicine. nih.gov |

| Kinases (EGFR, BRAF, c-Met) | Substituted 1,2,4-triazoles | Inhibition of oncogenic signaling pathways. nih.govnih.gov | |

| Carbonic Anhydrase (hCA IX/XII) | Triazole sulfonamides | Disruption of tumor pH regulation. nih.gov | |

| Aromatase | Letrozole, Anastrozole | Inhibition of estrogen biosynthesis. nih.gov | |

| Apoptosis Induction | p53 Activation | Thiazolo[3,2-b] nih.govnih.govnih.gov-triazoles | Inhibition of MDM2, leading to increased p53 levels. nih.gov |

| Caspase Activation (Caspase-3/8/9) | 1,2,4-Triazole-chalcone hybrids | Increased Bax, cytochrome c release. nih.gov | |

| Mitochondrial Disruption | 1,2,4-Triazolo-linked bis-indolyl conjugates | Disruption of mitochondrial membrane potential. nih.gov | |

| Cell Cycle Arrest | G0/G1 or G2/M phase | Various triazole derivatives | Inhibition of cancer cell proliferation. nih.govresearchgate.net |

Antifungal Research Potential (Mechanistic Aspects)

The primary mechanism of action for most azole antifungal agents, including those based on the 1,2,4-triazole scaffold, is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). researchgate.net This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane. researchgate.net

The nitrogen atom at position 4 (N4) of the 1,2,4-triazole ring binds to the heme iron atom in the active site of the CYP51 enzyme. This interaction blocks the demethylation of lanosterol, the precursor to ergosterol. The subsequent depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal membrane's structure and function, leading to the inhibition of fungal growth and replication. nih.gov The specificity of triazole antifungals for the fungal CYP51 enzyme over its human counterpart contributes to their therapeutic index. nih.gov

Structure-activity relationship (SAR) studies have elucidated key structural features that modulate the antifungal potency of 1,2,4-triazole derivatives. These findings are crucial for the rational design of new, more effective antifungal candidates.

Key SAR Findings for 1,2,4-Triazole Antifungal Activity:

| Structural Modification | Impact on Antifungal Activity | Relevant Pathogens |

| Halogen Substitution | The presence of halogen atoms (e.g., F, Cl) on associated phenyl rings generally enhances antifungal activity. researchgate.netnih.gov | Candida albicans, Cryptococcus neoformans |

| Electron-Withdrawing Groups | Groups like -NO₂ and -CF₃ on an attached benzotriazinone ring can decrease activity against certain fungi. researchgate.net | Aspergillus fumigatus, Microsporum gypseum |

| Substitution Position | Substituents at the 7-position of a 1,2,3-benzotriazin-4-one moiety resulted in more potent and broader-spectrum activity compared to substitutions at the 5-, 6-, or 8-positions. researchgate.net | Various pathogenic fungi |

| Fluorine Atom Count | Increasing the number of fluorine atoms on a phenyl ring (e.g., di- or tri-fluoro substitutions) can lead to a reduction in activity compared to mono-fluoro derivatives. nih.gov | Candida parapsilosis, Candida albicans |

| Side Chain | Sulfide derivatives of certain 1,2,4-triazole-propanol compounds showed more potent activity than the corresponding sulfone derivatives. | Microsporum lanosum, Cryptococcus neoformans, Candida albicans |

Antiviral Research Potential (Mechanistic Aspects)

The 1,2,4-triazole scaffold has demonstrated considerable versatility in antiviral research, with derivatives exhibiting multiple mechanisms of action against a range of DNA and RNA viruses. nih.gov Unlike the well-defined target in antifungal research, antiviral triazoles can interfere with various stages of the viral life cycle.

One significant mechanism involves the inhibition of viral enzymes essential for replication. For instance, certain 1,2,4-triazole derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme and inducing a conformational change that disrupts its polymerase activity. nih.govnih.gov Other derivatives have been shown to target viral hemagglutinin, a protein on the surface of the influenza virus that is necessary for attachment to host cells. nih.gov By blocking this interaction, these compounds prevent the initial stage of infection.

Furthermore, the 1,2,4-triazole ring serves as a stable bioisostere for amide or carboxyl groups, allowing it to be incorporated into analogs of known antiviral nucleosides like Ribavirin and Acyclovir. nih.govbohrium.com These analogs can act as blockers of viral DNA or RNA synthesis. researchgate.netnih.gov Some research also points to the potential of triazole derivatives to function as neuraminidase inhibitors, preventing the release of new influenza virus particles from infected cells. nih.govyoutube.com

Structure-activity relationship studies have revealed that specific, often subtle, chemical modifications can drastically alter the antiviral efficacy and target specificity of these compounds.

Key SAR Findings for 1,2,4-Triazole Antiviral Activity:

| Structural Modification | Impact on Antiviral Activity | Target Virus/Mechanism |

| Stereochemistry | R-enantiomers of 1,2,4-triazole-3-thiones showed potent activity, while the corresponding S-enantiomers were inactive. nih.gov | Influenza A (H1N1) |

| Isomer Configuration | Only E-isomers of certain triazole derivatives displayed high activity, with Z-isomers being inactive. nih.gov | Herpes Simplex Virus |

| Substituent Lipophilicity | Lipophilic substituents on associated rings are considered an important factor for enhancing antiviral activity. nih.gov | Herpes Simplex Virus Type 1 |

| Substituent Electronic Properties | Electron-withdrawing substituents on 1,2,4-triazole-3-thiones are associated with potential anti-influenza activity. nih.gov | Influenza A (H1N1) |

| Core Structure | Condensed triazolopyrimidine systems, which are structurally similar to purine (B94841) bases, showed high activity and low toxicity. nih.govbohrium.com | Herpes Simplex Virus Type 1 |

| Linkage | A rigid bond between the triazole and an associated aryl ring is a common feature among active compounds. nih.gov | Hepatitis C, Influenza, Herpes Simplex Virus |

Research into Potential Agrochemical Applications of 1,2,4 Triazole Scaffolds Mechanistic and Sar Focus

Fungicidal Activity Investigations (SAR and Mode of Action Research)

The 1,2,4-triazole (B32235) ring is a core component of many successful commercial fungicides. nih.gov These compounds most commonly act by inhibiting the cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.gov The nitrogen atom at the 4-position of the triazole ring is key to this activity, as it binds to the heme iron atom in the active site of the CYP51 enzyme, disrupting its function.

The versatility of intermediates like 3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole lies in the ability to replace the bromine atom with various other functional groups, allowing for the exploration of structure-activity relationships. SAR studies on 1,2,4-triazole fungicides have revealed several key trends:

Side-Chain Modifications: The activity of triazole fungicides is heavily dependent on the nature of the side chain attached to the triazole ring. This is where intermediates like this compound become particularly useful. Through various coupling reactions, a wide array of side chains can be introduced at the 3-position. For instance, the introduction of substituted phenyl groups, especially those with halogen or trifluoromethyl substituents, has been shown to enhance antifungal potency. nih.gov

Stereochemistry: The stereochemistry of the side chain can also play a crucial role in the fungicidal activity of triazole compounds, with different enantiomers often exhibiting significantly different levels of efficacy.

| Structural Feature | General Observation on Fungicidal Activity |

|---|---|

| 1,2,4-Triazole Ring | Essential pharmacophore for binding to CYP51. |

| N-1 Substituent (e.g., Isopropyl) | Influences lipophilicity and fit within the enzyme's active site. |

| C-3 Substituent (derived from Bromo-intermediate) | A key point for modification to introduce diverse side chains that modulate potency and spectrum of activity. Halogenated aromatic rings are often favorable. |

Herbicidal Activity Investigations (SAR and Mode of Action Research)

Derivatives of 1,2,4-triazole have also been investigated for their herbicidal properties. researchgate.net A well-known example is amitrole (B94729) (3-amino-1,2,4-triazole), which acts by inhibiting an enzyme involved in the biosynthesis of histidine, an essential amino acid for plant growth. nih.gov This mode of action is distinct from that of many other herbicide classes, making triazole-based herbicides potentially useful for managing weeds that have developed resistance to other chemistries.

For a compound like this compound, the bromine atom serves as a synthetic handle to introduce various toxophores that could impart herbicidal activity. The exploration of SAR in this context would involve synthesizing a library of compounds with different substituents at the 3-position and evaluating their effects on various plant species.

Key areas of investigation for developing herbicides from a 3-bromo-1,2,4-triazole scaffold would likely include:

Introduction of Photosynthesis-Inhibiting Moieties: The bromine atom could be displaced to link the triazole ring to chemical groups known to interfere with photosynthetic electron transport.

Inhibition of Amino Acid Biosynthesis: Following the example of amitrole, modifications could be designed to target other enzymes in essential amino acid synthesis pathways.

Disruption of Phytohormone Action: The synthesis of derivatives that mimic or antagonize the action of plant hormones could lead to potent growth-regulating herbicides.

| Structural Feature | Potential Role in Herbicidal Activity |

|---|---|

| 1,2,4-Triazole Ring | A stable scaffold for attaching various herbicidal toxophores. |

| N-1 Substituent (e.g., Isopropyl) | Can affect uptake and translocation within the plant. |

| C-3 Substituent (derived from Bromo-intermediate) | The primary determinant of the mode of action and herbicidal spectrum. |

Insecticidal Activity Investigations (SAR and Mode of Action Research)

The 1,2,4-triazole moiety is also present in some classes of insecticides. researchgate.net These compounds can act on various targets in the insect nervous system or other physiological processes. The utility of this compound as a precursor for insecticides lies in its potential to be incorporated into structures that mimic natural insecticidal compounds or interact with specific insect receptors.

For derivatives of this compound, research into insecticidal activity would likely focus on:

Neurological Targets: Introducing functionalities that can interact with insect-specific receptors, such as nicotinic acetylcholine (B1216132) receptors or GABA receptors.

Chitin Synthesis Inhibition: Designing molecules that interfere with the synthesis of chitin, a key component of the insect exoskeleton.

Metabolic Disruption: Creating derivatives that inhibit essential insect enzymes.

| Structural Feature | Potential Contribution to Insecticidal Activity |

|---|---|

| 1,2,4-Triazole Ring | Can act as a rigid linker or a pharmacophoric element for binding to insect targets. |

| N-1 Substituent (e.g., Isopropyl) | May influence the compound's metabolic stability in insects. |

| C-3 Substituent (derived from Bromo-intermediate) | Crucial for determining the specific mode of action and the spectrum of insect pests controlled. |

Advanced Materials Science Research Involving 1,2,4 Triazole Derivatives

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

There is currently a lack of available scientific literature detailing the use of 3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole as a ligand in coordination chemistry or as a building block for the synthesis of metal-organic frameworks. While the broader class of 1,2,4-triazole (B32235) derivatives is known to form coordination complexes with various metal ions and has been utilized in the construction of MOFs, specific studies involving the title compound are not found in the current body of research. The presence of both a bromo substituent and an isopropyl group on the triazole ring could offer unique steric and electronic properties for creating novel coordination architectures; however, this potential has yet to be experimentally explored and documented.

Applications in Polymers and Advanced Coatings

Similarly, the application of this compound in the development of polymers and advanced coatings is not described in the existing scientific literature. Triazole-containing polymers are of interest for their thermal stability and other desirable properties, but research has not specifically addressed the incorporation of this particular bromo- and isopropyl-substituted triazole into polymeric structures or its use as an additive in advanced coating formulations.

Development of Corrosion Inhibitors

The field of corrosion inhibition has seen extensive research into various nitrogen-containing heterocyclic compounds, including 1,2,4-triazole derivatives. These compounds are known to adsorb onto metal surfaces and form protective films. However, specific experimental data or theoretical studies on the efficacy and mechanism of this compound as a corrosion inhibitor are not available. Consequently, no data tables on its inhibition efficiency, adsorption isotherms, or electrochemical behavior can be provided at this time.

Ionic Liquids and Electrolyte Research

The synthesis and characterization of ionic liquids and their use in electrolytes is an active area of research. While 1,2,4-triazolium-based ionic liquids have been investigated, there are no published studies detailing the synthesis or properties of ionic liquids derived from this compound. Research into its potential as a component in electrolyte formulations for batteries or other electrochemical devices has also not been reported.

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Triazole Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from molecular design to synthesis planning. nih.goviscientific.org In the context of triazole research, these computational tools are being leveraged to predict the properties of novel derivatives, optimize reaction conditions, and even propose new synthetic routes. mdpi.com ML algorithms, trained on vast datasets of known reactions, can identify patterns that may not be obvious to human chemists, thereby accelerating the discovery of new molecules with desired functionalities. nih.gov

For instance, AI can be employed in structure-based virtual screening to identify triazole derivatives with high potential for specific biological targets. mdpi.com This approach significantly reduces the time and cost associated with traditional drug discovery pipelines. iscientific.org Furthermore, data-driven synthesis planning programs can assist chemists in devising the most efficient pathways to synthesize target triazole compounds, considering factors like yield, cost, and availability of starting materials. nih.gov

Table 1: Applications of AI/ML in Triazole Research

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Drug Discovery | Structure-Based Virtual Screening (SBVS) | Rapid identification of potentially bioactive triazole hybrids. mdpi.com |

| Synthesis Planning | Computer-Aided Synthesis Planning (CASP) | Optimization of synthetic routes for efficiency and cost-effectiveness. nih.goviscientific.org |

| Property Prediction | Predictive Modeling | Forecasting pharmacokinetic and physicochemical properties of novel triazoles. |

| Reaction Optimization | Machine Learning Algorithms | Improving reaction yields and reducing experimental iterations. mdpi.com |

Sustainable Synthesis and Biocatalysis Approaches

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like triazoles. nih.gov Future research will focus on developing more environmentally benign and sustainable methods for producing 3-Bromo-1-(propan-2-yl)-1H-1,2,4-triazole and related structures. This includes the use of greener solvents, metal-free catalysts, and energy-efficient reaction conditions such as microwave or ultrasound irradiation. nih.govmdpi.com

A significant emerging trend is the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and under mild conditions. This approach minimizes waste and avoids the use of toxic reagents. The development of novel, metal-free processes, often conducted in continuous-flow reactors, represents a significant step towards atom-economical and environmentally friendly synthesis of 1,2,4-triazoles. rsc.org Water-driven procedures using heterogeneous catalysts that can be recovered and reused are also gaining traction, aligning with the goals of sustainable chemistry. rsc.org

High-Throughput Screening and Combinatorial Chemistry for Triazole Libraries

To efficiently explore the vast chemical space around the triazole core, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. rsc.org These methodologies allow for the rapid parallel synthesis and evaluation of large libraries of compounds, significantly accelerating the discovery of new materials and biologically active molecules. acs.orgchemrxiv.org

Combinatorial approaches enable the systematic modification of the triazole scaffold, creating diverse libraries of 1,2,4-triazoles. acs.orgnih.gov For example, a one-pot, three-component reaction can be implemented in a combinatorial setup to generate a vast number of 1,3,5-trisubstituted-1,2,4-triazoles. nih.gov The integration of continuous-flow reactors and microwave-assisted synthesis further enhances the speed and efficiency of library generation. rsc.orgnih.gov HTS can then be used to quickly identify "hit" compounds with desired properties from these libraries, which can be further optimized in subsequent research. rsc.org

Table 2: Technologies for Triazole Library Synthesis

| Technology | Description | Key Advantage |

|---|---|---|

| Parallel Synthesis | Simultaneous synthesis of a large number of individual compounds in a spatially separated manner. | Cost- and time-efficient generation of thousands of triazoles. acs.org |

| Continuous-Flow Synthesis | Chemical reactions are run in a continuously flowing stream rather than in a batch. | Rapid generation of libraries with integrated purification. rsc.orgnih.gov |

| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave energy to heat reactions. | Accelerated reaction times and improved yields for library synthesis. nih.gov |

| Click Chemistry | A class of biocompatible reactions for simple, high-yield molecular assembly. | Efficiently links diverse molecular building blocks to the triazole core. chemrxiv.org |

Exploration of Novel Reaction Pathways and Reactivity Patterns

Fundamental research into the reactivity of the 3-bromo-1,2,4-triazole core continues to yield novel synthetic methodologies. The bromine atom serves as a versatile handle for a wide range of chemical transformations, particularly cross-coupling reactions, making it a valuable building block for complex molecules. nbinno.com

Future work will likely focus on discovering new catalytic systems and reaction conditions to functionalize the triazole ring. This includes the development of metal-free and base-mediated annulation strategies to build the triazole ring itself, which can tolerate a wider range of functional groups. rsc.org Researchers are also exploring multicomponent reactions and cascade reactions that allow for the construction of complex, poly-substituted triazoles in a single step from simple precursors. frontiersin.org Understanding the unique reactivity of intermediates and developing regioselective synthetic methods will remain a key area of investigation, enabling precise control over the final molecular architecture. frontiersin.orgmdpi.com

Advanced Characterization Techniques for Dynamic Systems

As triazole-based systems become more complex, advanced characterization techniques are crucial for understanding their structure, dynamics, and function. Techniques that provide high chemical, spatial, and temporal resolution are needed to probe reaction mechanisms and analyze the properties of novel triazole-containing materials. researchgate.net

For dynamic systems, such as catalytic reactions or biological interactions involving triazoles, in-situ characterization methods are particularly valuable. For example, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze nanoparticle formation and morphology directly in solution. researchgate.net Optical spectroscopy techniques can reveal the electronic properties of triazole-based materials. researchgate.net The application of these advanced analytical tools will provide unprecedented insight into the behavior of this compound derivatives in various chemical and biological environments.

Q & A

Q. How can reaction conditions be optimized for synthesizing 3-bromo-1-(propan-2-yl)-1H-1,2,4-triazole?

Methodological Answer: Synthesis optimization requires careful control of solvent, temperature, and stoichiometry. For example, bromination of 1H-1,2,4-triazole derivatives often employs polar aprotic solvents (e.g., DMF) with potassium carbonate as a base. In a related protocol, 3-(pyrazin-2-yl)-1,2,4-triazole was brominated using bromine in aqueous NaOH (pH 12) at room temperature, achieving an 83% yield . For alkylation steps, refluxing in ethanol with glacial acetic acid as a catalyst is common, as seen in triazole functionalization reactions . Monitoring via TLC and adjusting reaction times (e.g., 3–4 hours) are critical for maximizing purity.

Q. What are standard characterization techniques for confirming the structure of this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide detailed structural confirmation. For example, in 3-bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole, the aromatic proton signals appear at δ 8.60 (s, 1H) and δ 8.44 (d, 2H) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS confirms molecular weight. A related triazole derivative showed [M+H]⁺ peaks at m/z 478.17 and 480.20 .

- X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths and angles. For instance, C–Br bond lengths in brominated triazoles range from 1.90–1.93 Å, consistent with sp³ hybridization .

Q. What are the common reactivity patterns of brominated 1,2,4-triazoles?

Methodological Answer: Bromine at the 3-position acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling) or participates in cross-coupling reactions. For example, 3-bromo-1H-1,2,4-triazole undergoes Buchwald-Hartwig amination with aryl halides using Pd(PPh₃)₄ as a catalyst . Additionally, brominated triazoles can undergo cyclization with alkynes or alkenes under Heck conditions .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond angles or substituent effects?

Methodological Answer: Conflicting data on dihedral angles or steric effects can arise from varying substituents. For example, in 2-bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone, the dihedral angle between the triazole and benzene rings was 84.86°, influenced by electron-withdrawing fluorine atoms . Compare this to non-halogenated analogs, where angles average 75–80° . X-ray data should be validated using software like Mercury (for molecular graphics) and SHELXL97 (for refinement) .

Q. What computational methods predict the binding affinity of brominated triazoles to biological targets like TYK2 inhibitors?

Methodological Answer: Docking studies using programs like GOLD (Genetic Optimisation for Ligand Docking) simulate ligand-protein interactions. For TYK2 inhibitors, key parameters include:

Q. How do electronic effects of bromine influence antimicrobial activity in 1,2,4-triazole derivatives?

Methodological Answer: Bromine’s electron-withdrawing effect increases electrophilicity, enhancing interactions with microbial enzymes. For example, 2-bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)ethanone derivatives showed MIC values of 8–16 µg/mL against Staphylococcus aureus, outperforming non-brominated analogs by 4-fold . SAR studies suggest that para-substituted electron-withdrawing groups (e.g., –CF₃) synergize with bromine for improved activity .

Data Contradiction Analysis

Q. Why do reported yields for brominated triazole syntheses vary across studies?

Methodological Answer: Discrepancies arise from:

- Solvent polarity: DMF (high polarity) vs. ethanol (moderate polarity) affects reaction rates .

- Catalyst choice: Pd(PPh₃)₄ vs. CuI alters cross-coupling efficiency .

- Workup methods: Precipitation in ice-water vs. chromatographic purification impacts recovery .

Standardizing conditions (e.g., solvent, temperature) and reporting detailed procedural notes can minimize variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.